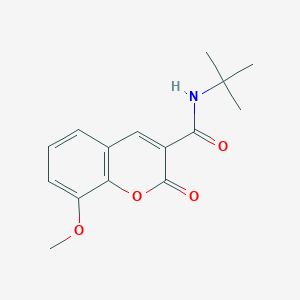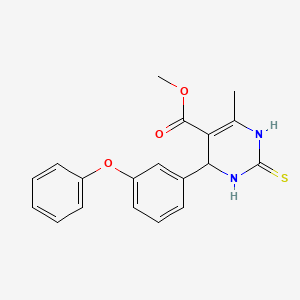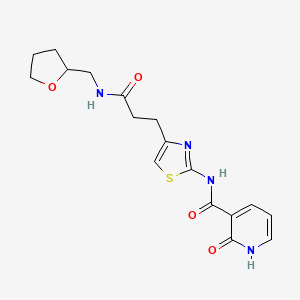![molecular formula C11H9ClN2O B2654699 N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide CAS No. 2396580-24-6](/img/structure/B2654699.png)
N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C13H15ClN2O and a molecular weight of 250.72 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide” is defined by its molecular formula, C13H15ClN2O . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Physical And Chemical Properties Analysis
“N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide” is a solid substance . It has a molecular weight of 250.72 . The melting point is reported to be between 116 - 118 degrees Celsius .Aplicaciones Científicas De Investigación
Mitosis Inhibition in Plant Cells
The study by Merlin et al. (1987) explored a series of benzamide derivatives, finding that certain compounds effectively inhibit mitosis in plant cells at low concentrations. This research suggests potential applications in agriculture for controlling weed growth or studying cell division mechanisms in plants (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Anticonvulsant Enaminones
Kubicki et al. (2000) analyzed the crystal structures of three enaminone compounds, revealing insights into their potential as anticonvulsants. These structural analyses contribute to understanding how such compounds can be optimized for therapeutic use in epilepsy treatment (Kubicki, Bassyouni, & Codding, 2000).
Cyclization of N-Vinylic α-Chloro-α-Thioacetamides
Ishibashi et al. (1995) discovered that N-vinylic α-chloro-α-thioacetamides cyclize without a catalyst, forming β- and γ-lactams. This uncatalyzed reaction opens new avenues for synthesizing complex organic structures, which could have implications in drug synthesis and organic chemistry research (Ishibashi, Nakaharu, Nishimura, Nishikawa, Kameoka, & Ikeda, 1995).
Enaminones as Therapeutic Pharmacophores
Research by Eddington et al. (2000) on enaminones highlighted their broad therapeutic potential, including anticonvulsant properties. This work underlines the significance of enaminones in developing new treatments for neurological conditions (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).
Synthesis and Properties of Aromatic Polyamides and Polyimides
Yang and Lin (1994) used N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine to synthesize polyamides and polyimides with high solubility and thermal stability. These materials could have applications in high-performance polymers for industrial use (Yang & Lin, 1994).
Synthesis of Allylamides from Allyl Halides
Ueda and Mori (2004) developed a method to synthesize 4-phenylbut-3-enamide from 3-chloroprop-2-enylbenzene, demonstrating a novel approach to constructing complex amide structures that could be useful in pharmaceutical synthesis (Ueda & Mori, 2004).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 , which include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .
Propiedades
IUPAC Name |
N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-2-11(15)14-9-3-4-10(12)8(7-9)5-6-13/h2-4,7H,1,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVSPSPHDGLNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2654616.png)
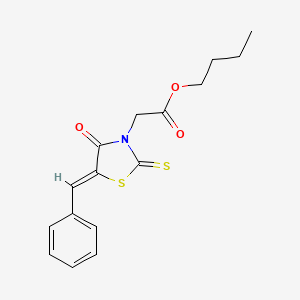

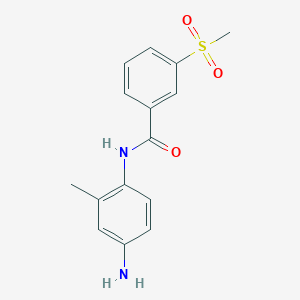
![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)
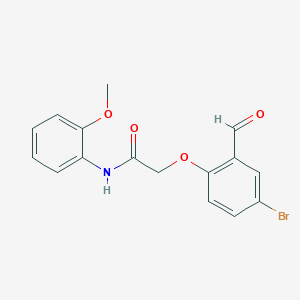
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)
![N-(4-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2654627.png)
